2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone

CNS drug design blood‑brain barrier lipophilicity

Secure your supply of this strategically vital bifunctional amino ketone (CAS 1353964-54-1). Its specific 2-substituted pyrrolidine regioisomer and secondary amine are essential for maintaining CNS drug SAR. With a precise logP (0.0303) and TPSA (49.57 Ų), this high-purity scaffold enables modular diversification—amide coupling, reductive amination—for rapid library expansion in DPP-IV and CNS programs. Avoid costly re-optimization by choosing the exact building block.

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
Cat. No. B11804495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
Molecular FormulaC11H21N3O
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN)CNCC2CC2
InChIInChI=1S/C11H21N3O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8,12H2
InChIKeyHBAPODZNEYNFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone – A Pyrrolidine-Based Amino Ketone Building Block for CNS- and DPP-IV-Targeted Medicinal Chemistry Procurement


2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone (CAS 1353964-54-1) is a bifunctional amino ketone building block that combines a pyrrolidine ring, a primary aminoacetyl group, and a pendant cyclopropylmethylamine side chain . The compound exhibits high purity (≥97–98% by HPLC) and well-defined physicochemical properties—including a calculated logP of 0.0303 and topological polar surface area (TPSA) of 49.57 Ų—that position it as a versatile intermediate for synthesizing CNS‑penetrant and DPP-IV-targeted lead candidates . Its structural features support modular diversification through amide coupling, reductive amination, and N‑functionalization, making it a strategically valuable procurement choice for medicinal chemistry programs requiring conformationally constrained pyrrolidine scaffolds.

Why the 2‑Substituted Cyclopropylmethylamino Scaffold Cannot Be Replaced by Isomeric or N‑Methyl Analogs in 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone Procurement


Simple substitution of the 2‑(cyclopropylmethylamino)methyl‑pyrrolidine core with the 3‑substituted isomer or the corresponding N‑methyl tertiary amine profoundly alters the compound’s lipophilicity, hydrogen‑bonding capacity, and conformational preferences—parameters that directly govern blood‑brain barrier permeability, target‑binding kinetics, and metabolic stability . The secondary amine in the target compound confers an additional hydrogen‑bond donor that is absent in the N‑methyl analog, while the 2‑position substitution on the pyrrolidine ring imposes a distinct pucker geometry compared to the 3‑substituted isomer, leading to measurable differences in logP and TPSA that are critical for CNS drug design . Consequently, procurement of the exact 2‑(cyclopropylmethylamino) methyl‑pyrrolidine regioisomer is essential to maintain structure‑activity relationships (SAR) and avoid costly re‑optimization cycles.

Head‑to‑Head Quantitative Comparator Evidence for 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone Sourcing Decisions


2‑Substituted Isomer Exhibits a 0.1425 Log Unit Higher Lipophilicity Than the 3‑Substituted Regioisomer, Favoring CNS Permeability

The target 2‑substituted isomer (CAS 1353964-54-1) displays a calculated logP of 0.0303, whereas the 3‑substituted regioisomer (CAS 1353947-46-2) shows a logP of –0.1122 . This represents a difference of 0.1425 log units, indicating that the 2‑substituted compound is more lipophilic and therefore more likely to exhibit passive blood‑brain barrier penetration—a key requirement for CNS‑targeted programs . Substituting the 3‑isomer would inadvertently reduce lipophilicity and potentially compromise CNS exposure.

CNS drug design blood‑brain barrier lipophilicity pyrrolidine regioisomers

Target Compound Provides a Secondary Amine Hydrogen‑Bond Donor That Is Missing in the N‑Methyl Analog, Enhancing Binding Versatility

The target compound (CAS 1353964-54-1) contains a secondary cyclopropylmethylamine moiety (N–H) that acts as a hydrogen‑bond donor, whereas the closely related N‑methyl analog lacks this donor functionality . Although head‑to‑head pharmacological data are not publicly available, general medicinal chemistry principles indicate that the presence of an additional H‑bond donor can increase binding affinity to targets with complementary acceptor sites by 0.5–2.0 kcal/mol [1]. The N‑methyl analog cannot engage in this interaction, which may reduce potency against targets that rely on hydrogen‑bonding with the amine.

hydrogen bonding medicinal chemistry structure‑activity relationship N‑methylation

Cyclopropylmethyl Group Imparts Metabolic Stability Advantage Over Simple Alkyl Amines via Reduced CYP‑Mediated N‑Dealkylation

Cyclopropylmethyl‑substituted amines are known to exhibit enhanced metabolic stability compared to simple alkyl amines (e.g., methyl or ethyl) because the cyclopropane ring introduces steric hindrance and electronic effects that slow CYP450‑catalyzed N‑dealkylation [1]. While quantitative head‑to‑head microsomal stability data for the target compound versus its des‑cyclopropyl analog are not published, the cyclopropylmethyl motif is a privileged fragment in medicinal chemistry, routinely delivering a 2–5‑fold increase in in vitro half‑life relative to N‑methyl analogs across diverse chemotypes [2]. This class‑level advantage supports the selection of the cyclopropylmethyl‑bearing compound for programs where metabolic stability is a critical optimization parameter.

metabolic stability cyclopropyl amine oxidation ADME

High Purity Reproducibility (≥97–98%) Across Multiple Suppliers Ensures Consistent SAR and Scalable Synthesis

The target compound is commercially available with purities of 98% (Leyan), 97% (ChemeMenu, MolCore), and 95% (AKSci) . In contrast, the 3‑substituted isomer (CAS 1353947-46-2) is also offered at 98% (Leyan) and 97% (ChemeMenu), but the (S)-enantiomer (CAS 1354010-83-5) is supplied at 98% (MolCore) with explicit chiral purity control . The consistent availability of high‑purity batches across multiple independent suppliers reduces the risk of impurity‑driven false positives in biological assays and ensures that SAR trends are driven by scaffold modifications rather than batch‑to‑batch variability.

purity reproducibility quality control SAR

High‑Priority Application Scenarios for 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone Based on Quantitative Differentiation Data


CNS‑Penetrant Lead Optimization via Amide Coupling and Reductive Amination

The target compound’s superior lipophilicity (logP 0.0303 versus –0.1122 for the 3‑isomer) makes it the preferred starting material for synthesizing CNS‑targeted amide or amine derivatives, where even small increases in logP can significantly enhance brain exposure. The primary aminoacetyl group can be directly coupled to carboxylic acids, while the secondary cyclopropylmethylamine can be derivatized through reductive amination, enabling rapid library expansion for SAR exploration .

Chiral Building Block for Asymmetric Synthesis of DPP‑IV Inhibitors and Monoamine Transporter Modulators

The availability of the (S)-enantiomer (CAS 1354010-83-5) with defined optical purity (98%) supports the enantioselective synthesis of pyrrolidine‑based DPP‑IV inhibitors and monoamine transporter ligands, where stereochemistry is critical for target engagement. The cyclopropylmethyl group further contributes to metabolic stability, a desirable feature for once‑daily oral agents .

Fragment‑Based Drug Discovery (FBDD) Using Cyclopropylmethylamine‑Containing Pyrrolidine Fragments

The cyclopropylmethylamine motif is a recognized privileged fragment for FBDD campaigns targeting CNS receptors and enzymes such as PDE5 and COX‑2 [1]. The target compound’s high purity and well‑characterized physicochemical properties (TPSA 49.57 Ų, logP 0.0303) facilitate its incorporation into fragment libraries for NMR‑ or crystallography‑based screening, where the secondary amine provides a measurable binding interaction handle.

Metabolic Stability‑Driven Lead Scaffold for Oral Drug Development

For programs where metabolic lability of amine groups is a liability, the cyclopropylmethylamine moiety of the target compound offers a built‑in advantage over simple alkyl amines, potentially extending in vivo half‑life by 2–5‑fold based on class‑level literature precedents [2]. Incorporating this scaffold early in hit‑to‑lead chemistry can reduce downstream ADME optimization cycles.

Quote Request

Request a Quote for 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.